6-Amino-2-methyl-quinolin-4-ol
Overview
Description
6-Amino-2-methyl-quinolin-4-ol is a quinoline derivative with significant importance in various fields of chemistry and biology. Quinoline derivatives are known for their diverse biological activities and are widely used in the synthesis of natural products and drug design.
Mechanism of Action
- Quinoline compounds often interact with various cellular proteins, enzymes, or receptors. Their roles can vary widely, including anti-microbial, anti-inflammatory, anti-cancer, and anticonvulsant properties .
- Quinoline derivatives have been associated with modulating oxidative stress, inflammation, and cell signaling pathways .
- Cellular effects depend on the specific targets affected. For example:
Target of Action
Biochemical Pathways
Result of Action
Its potential applications and therapeutic benefits await exploration in future studies . 🌟
Biochemical Analysis
Biochemical Properties
6-Amino-2-methyl-quinolin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, this compound can alter the expression of genes involved in oxidative stress response, thereby affecting cellular metabolism and homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as DNA, proteins, and enzymes. For instance, it can intercalate into DNA, disrupting the normal function of the genetic material and leading to changes in gene expression . Additionally, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can exert therapeutic benefits, such as anti-inflammatory and anticancer activities . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at an optimal dose, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been found to localize in the nucleus, where it can interact with DNA and modulate gene expression . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methyl-quinolin-4-ol can be achieved through several methods. One common approach involves the nucleophilic substitution of the amino group with ethyl 2-bromoacetate, yielding ethyl (4-hydroxy-2-methylquinolin-6-yl)glycinate . Another method includes the reaction of 6-amino-2-methylquinolin-4-ol with nicotinaldehyde . These reactions typically require specific conditions such as the use of ethanol as a solvent and the presence of catalysts like molecular iodine or silica gel .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using environmentally benign catalysts and green reaction protocols. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are some of the methods employed to ensure efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-methyl-quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered biological activities.
Substitution: Nucleophilic substitution reactions are common, where the amino group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like ethyl 2-bromoacetate and nicotinaldehyde are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Various reduced quinoline derivatives.
Substitution: Ethyl (4-hydroxy-2-methylquinolin-6-yl)glycinate and other substituted quinoline derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylquinoline: Another quinoline derivative with similar biological activities.
6- [ (2-hydroxybenzylidene)amino]-2-methylquinolin-4-ol: A Schiff base derivative of 6-Amino-2-methyl-quinolin-4-ol.
2- (4-hydroxy-2-methylquinolin-6-yl)-1 H -isoindole-1,3 (2 H )-dione: An isoindole derivative with potential biological activities.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and materials science .
Properties
IUPAC Name |
6-amino-2-methyl-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOLEJRCXLMFFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308741 | |
Record name | 6-Amino-2-methyl-quinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-34-6 | |
Record name | 6-Amino-2-methyl-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-2-methyl-quinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 6-Amino-2-methylquinolin-4-ol in chemical synthesis?
A: 6-Amino-2-methylquinolin-4-ol serves as a versatile starting material for creating diverse chemical compounds. The research paper highlights its use in synthesizing Schiff bases, isoindolyl-substituted quinolines, and thiazolyl-substituted quinolines []. This is significant because these classes of compounds often exhibit interesting biological activities and find applications in medicinal chemistry and drug discovery.
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